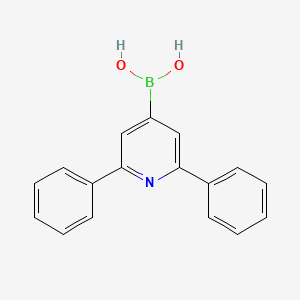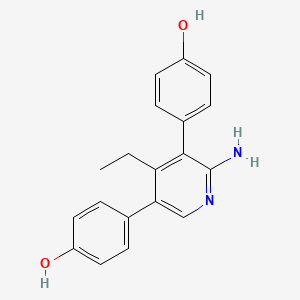![molecular formula C17H21N3O2 B12963675 tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Amino acid derivative synthesis: The amino acid derivative is prepared by protecting the amino group and then coupling it with the bipyridine unit.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The bipyridine unit can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a building block for complex molecular architectures
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The amino acid derivative can interact with specific protein sites, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate
- tert-Butyl (S)-3-([2,2’-bipyridin]-4-yl)-2-aminopropanoate
- tert-Butyl (S)-3-([2,2’-bipyridin]-6-yl)-2-aminopropanoate
Uniqueness
The uniqueness of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate lies in the specific positioning of the bipyridine moiety, which can significantly influence its chemical reactivity and interaction with biological targets. This positioning can lead to distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
BVUCZLAYXSBCRU-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


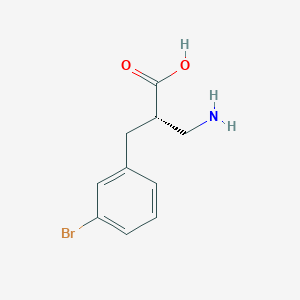

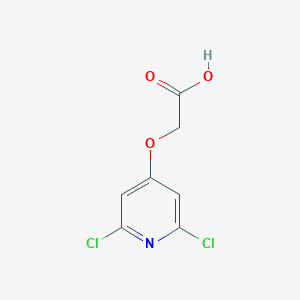
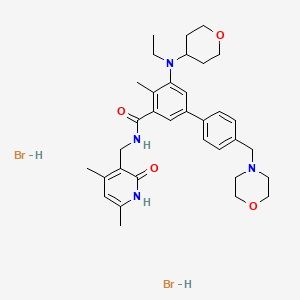

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
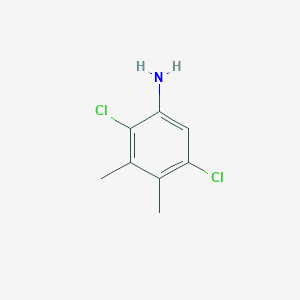
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
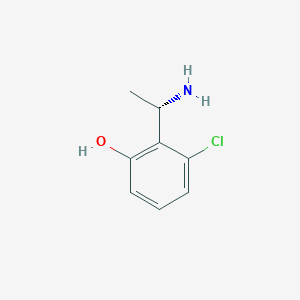
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
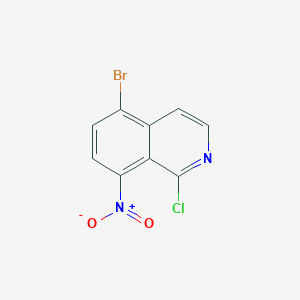
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
